molecular formula C6H5ClHgO B074995 o-(Chloromercuri)phenol CAS No. 1320-80-5

o-(Chloromercuri)phenol

Cat. No. B074995
CAS RN: 1320-80-5
M. Wt: 329.15 g/mol
InChI Key: GABVDWALKPAUEQ-UHFFFAOYSA-M
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Description

O-(Chloromercuri)phenol, also known as Mercufenol Chloride, is a compound with the molecular formula C6H5ClHgO and a molecular weight of 329.15 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

While specific synthesis methods for o-(Chloromercuri)phenol were not found, phenolic compounds in general can be synthesized through various methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of phenolic compounds, including o-(Chloromercuri)phenol, involves a benzene ring substituted with a hydroxyl group . The electronic structures of phenolic compounds can be determined using density functional theory (DFT) .


Chemical Reactions Analysis

Phenols, including o-(Chloromercuri)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have a higher boiling point compared to other hydrocarbons with equal molecular masses . The solubility of phenol in water is generally decided by the hydroxyl group that is present . Phenols are more acidic in nature than alcohols .

Scientific Research Applications

  • Spectral Properties and Structure : o-Chloromercuryphenols, which include o-(Chloromercuri)phenol, have been studied for their spectral properties and structure. These studies have revealed that there is no intramolecular hydrogen bond with the HgCl group in o-chloromercuryphenols, and the OH group is primarily in the trans-position relative to it. This research has also established an increase in the ability for autoassociation of o-chloromercury derivatives of phenol and evaluated their ability to form hydrogen bonds with coordinating solvents (Épshtein et al., 1974).

  • Bond Dissociation Energies in Substituted Phenols : Research on substituted phenols, including o-(Chloromercuri)phenol, has focused on understanding their bond dissociation energies and proton affinities. This is important in the context of organic chemistry and biological applications, as phenols and their derivatives play a significant role as antioxidants in living organisms and are intermediates in various biological and industrial applications (Chandra & Uchimaru, 2002).

  • Reactivity in Chemical Processes : The reactivity of phenolic compounds, including o-(Chloromercuri)phenol, in various chemical processes has been a subject of study. This includes their reactions in the presence of other compounds and in different environmental conditions. Understanding these reactions is critical for applications in environmental remediation and pharmaceuticals (Jirásek & Lukeš, 2019).

  • Environmental Remediation : o-(Chloromercuri)phenol has been studied in the context of environmental remediation, particularly in the degradation of toxic compounds in water treatment. Research in this area looks at how such compounds can be broken down or converted into non-toxic forms using various techniques, such as ultrasonication and advanced oxidation processes (Kidak & Ince, 2006).

  • Pharmacological Effects : Although not directly related to o-(Chloromercuri)phenol, research on phenolic compounds in general, including their derivatives, indicates significant biological and pharmacological effects. These include antioxidant activity, antibacterial, and other therapeutic roles, which might indirectly relate to the broader applications of o-(Chloromercuri)phenol in medical and biological research (Naveed et al., 2018).

Safety And Hazards

O-(Chloromercuri)phenol is toxic by ingestion, subcutaneous, intravenous, and intraperitoneal routes . It is an antiseptic . When heated to decomposition, it emits toxic fumes of Cl and Hg .

Future Directions

Recent advances in the applications of phenolic compounds in different technological and medicinal areas have been noted . Techniques to improve their sustainable resourcing, stability, and bioavailability are being developed . Oxidative phenol coupling as applied in the total synthesis of natural products is also a topic of recent research .

properties

IUPAC Name

chloro-(2-hydroxyphenyl)mercury
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InChI

InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABVDWALKPAUEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClHgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2042224
Record name o-(Chloromercuri)phenol
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Molecular Weight

329.15 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name o-Hydroxyphenylmercuric chloride
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Vapor Pressure

0.00767 [mmHg]
Record name o-Hydroxyphenylmercuric chloride
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Product Name

o-(Chloromercuri)phenol

CAS RN

90-03-9, 1320-80-5
Record name Mercufenol chloride
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Record name Mercufenol chloride [USAN]
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Record name Chloro(hydroxyphenyl)mercury
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Record name o-Chloromercuriphenol
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Record name Mercury, chloro(2-hydroxyphenyl)-
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Record name o-(Chloromercuri)phenol
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Record name 2-chloromercuriophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
FC Whitmore, EB Middleton - Journal of the American Chemical …, 1923 - ACS Publications
… In determining the structure of o-chloromercuri-phenol, he treated it with ethyl iodide in alkaline alcoholic solution to prepare the known o-phenetylmercuric iodide. Besides the desired …
Number of citations: 3 pubs.acs.org
EB Middleton - 1922 - books.google.com
… In determining the structure of o-chloromercuri-phenol, he treated it with ethyl iodide in alkaline alcoholic solution to prepare the known o-phenetylmercuric iodide. Besides the desired …
Number of citations: 0 books.google.com
EE Abola, KR Ely, AB Edmundson - Biochemistry, 1980 - ACS Publications
Materials and Methods Preparation of Orthorhombic Crystals. The Meg Bence-Jones protein was precipitated from urine by the addition of solid ammonium sulfate to 90% saturation. …
Number of citations: 37 pubs.acs.org
CH Chang, MT Short, FA Westholm, FJ Stevens… - Biochemistry, 1985 - ACS Publications
We have characterized andcrystallized a human XI light-chain dimer, Bence-Jones protein Loc, which has variable (V) region antigenic determinants characteristic for the XI subgroup …
Number of citations: 66 pubs.acs.org
JY Terner, ER Hayes - Stain Technology, 1961 - Taylor & Francis
Unfixed frozen sections of kidney, heart and brain from Wistar rats were used for the following tests: 1. relative reactivity of plasmalogen in different tissues to fuchsin-sulfurous acid (FSA)…
Number of citations: 23 www.tandfonline.com
W Sun, RA Weingarten, M Xu, N Southall… - Emerging microbes & …, 2016 - Taylor & Francis
Current antimicrobial susceptibility testing has limited screening capability for identifying empirical antibiotic combinations to treat severe bacterial infections with multidrug-resistant (…
Number of citations: 82 www.tandfonline.com
HF Walton, HA Smith - Analytical Chemistry, 1956 - ACS Publications
… also obtained with methyl mercuric chloride, phenyl mercuric acetate and hydroxide, and o-chloromercuriphenol, using 1-hour digestion times. …
Number of citations: 7 pubs.acs.org
AB Edmundson, M Schiffer, KR Ely, MK Wood - Biochemistry, 1972 - ACS Publications
Allen B. Edmundson,** Marianne Schiffer, Kathryn R. Ely, and Mical K. Woodf abstract: An electron density mapat 6-A resolution has been calculated for a X-type Bence-Jones protein. …
Number of citations: 36 pubs.acs.org
HR Snyder, C Weaver - Journal of the American Chemical Society, 1948 - ACS Publications
In an approach to the synthesis of boron-con-taining azo dyes desired for use in physiological studies the reactions of diazonium compounds with some aromatic boronic acids …
Number of citations: 40 pubs.acs.org
WM GEORGE, JW BURKS - AMA Archives of Dermatology, 1955 - jamanetwork.com
COSMETIC disfiguration and psychologic sequelae constitute a serious problem for the patient with vitiligo. Reported successful treatment of this condition with the psoralen derivatives …
Number of citations: 19 jamanetwork.com

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